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molecular formula C6H9BrO2 B8667050 2-Bromo-3-isopropoxy-propenal

2-Bromo-3-isopropoxy-propenal

Cat. No. B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

A mixture of 2-bromomalonaldehyde, para-toluenesulfonic acid monohydrate, 2-propanol and cyclohexane were stirred at 86° C. in flask with a dean-stark trap under azeotropic conditions. Further distillation removed another 40% of the original solvent volume. The mixture was cooled to 0° C., then concentrated in-vacuo, to isolate the title compound (13.2 g). 1H-NMR: 9.16 (s, 1H), 7.65 (s, 1H), 4.51 (m, 1H), 1.47 (d, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH:5]=[O:6])[CH:3]=[O:4].O.[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1.CC(O)C>C1CCCCC1>[Br:1][C:2](=[CH:5][O:6][CH:8]([CH3:13])[CH3:9])[CH:3]=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Stirring
Type
CUSTOM
Details
were stirred at 86° C. in flask with a dean-stark trap under azeotropic conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Further distillation
CUSTOM
Type
CUSTOM
Details
removed another 40% of the original solvent volume
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C=O)=COC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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